1-(3-(Difluoromethyl)phenyl)-2-methylpropan-1-amine
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Overview
Description
1-(3-(Difluoromethyl)phenyl)-2-methylpropan-1-amine is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a methylpropan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Difluoromethyl)phenyl)-2-methylpropan-1-amine typically involves the introduction of the difluoromethyl group to the phenyl ring. One common method is the use of difluoromethylation reagents, which can transfer the CF₂H group to the aromatic ring under specific conditions. For instance, the use of transition metal catalysts such as nickel or copper can facilitate this process .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions, utilizing efficient and cost-effective reagents. The process may also include purification steps to ensure the high purity of the final product. Advanced techniques such as continuous flow reactors can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Difluoromethyl)phenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted phenyl derivatives .
Scientific Research Applications
1-(3-(Difluoromethyl)phenyl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethyl)phenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used in the synthesis of succinate dehydrogenase inhibitors.
N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Known for its antifungal activity.
Uniqueness
1-(3-(Difluoromethyl)phenyl)-2-methylpropan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15F2N |
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Molecular Weight |
199.24 g/mol |
IUPAC Name |
1-[3-(difluoromethyl)phenyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H15F2N/c1-7(2)10(14)8-4-3-5-9(6-8)11(12)13/h3-7,10-11H,14H2,1-2H3 |
InChI Key |
VIPOJZZFHUHLFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)C(F)F)N |
Origin of Product |
United States |
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